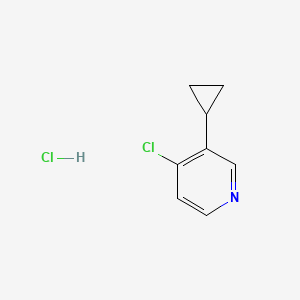

4-Chloro-3-cyclopropylpyridine hydrochloride

Description

4-Chloro-3-cyclopropylpyridine hydrochloride is a chemical compound with the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the 4-position and a cyclopropyl group at the 3-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-chloro-3-cyclopropylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-8-3-4-10-5-7(8)6-1-2-6;/h3-6H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKDUYQQSINQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Structural Characterization

Molecular and Physical Properties

4-Chloro-3-cyclopropylpyridine hydrochloride has the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol . The compound is typically provided as a hydrochloride salt, enhancing its stability for storage and handling. Its solubility profile varies with solvent polarity, with recommended storage at 2–8°C to prevent degradation. Stock solutions prepared in dimethyl sulfoxide (DMSO) or ethanol should be aliquoted to avoid repeated freeze-thaw cycles, ensuring stability for up to six months at -80°C .

Table 1: Stock Solution Preparation Guidelines

| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |

|---|---|---|---|

| 1 | 5.26 | 26.31 | 52.61 |

| 5 | 1.05 | 5.26 | 10.52 |

| 10 | 0.53 | 2.63 | 5.26 |

Spectroscopic and Analytical Data

While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this compound are unavailable in the provided sources, analogous compounds like 4-chloro-2-chloromethyl-3-methoxypyridine hydrochloride (PubChem CID: 44119804) offer insights into typical spectral features. For instance, chlorinated pyridines exhibit distinct $$^1$$H NMR signals for aromatic protons (δ 7.5–8.5 ppm) and cyclopropane protons (δ 1.0–2.0 ppm). The hydrochloride salt formation is confirmed via Fourier-transform infrared spectroscopy (FT-IR) through N–H stretching vibrations (~2500 cm⁻¹).

Synthetic Pathways and Reaction Mechanisms

Chlorination of 3-Cyclopropylpyridine

A plausible route involves direct chlorination of 3-cyclopropylpyridine at the 4-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . This method mirrors the synthesis of 4-chloropyridine from pyridine, as described in CN103360306A .

Reaction Conditions:

- Substrate : 3-Cyclopropylpyridine

- Chlorination Agent : POCl₃ (1.5–2.0 equiv)

- Catalyst : Lewis acid (e.g., FeCl₃, 0.1 equiv)

- Temperature : 60–120°C

- Duration : 3–5 hours

The electrophilic aromatic substitution mechanism is facilitated by the electron-donating cyclopropyl group, directing chlorine to the para position. Post-reaction, the crude product is neutralized with sodium hydroxide and extracted into an organic solvent (e.g., dichloromethane).

Optimization of Chlorination Efficiency

Role of Catalysts and Solvents

The patent CN102746109A highlights the importance of initiator suspensions (e.g., iron powder) in enhancing chlorination efficiency for aromatic compounds. Similarly, using 1,2-dichloroethane as a solvent improves reagent miscibility and reaction homogeneity, as observed in CN110885298B .

Table 2: Comparative Chlorination Conditions

| Parameter | CN103360306A | CN110885298B |

|---|---|---|

| Chlorination Agent | POCl₃ | Cl₂ gas |

| Catalyst | None | FeCl₃ |

| Temperature Range | 50–150°C | 90–105°C |

| Reaction Time | 0.5–3 hours | 50–60 minutes |

Purity and Yield Enhancements

Post-reaction purification steps, such as vacuum distillation (≤ -0.096 MPa) and recrystallization from ethanol-water mixtures, are critical for achieving ≥95% purity. For example, CN110885298B reports a yield of 87.89% after column chromatography, while ChemicalBook documents an 87.89% yield for 4-chloro-3-cyanopyridine using analogous methods.

Chemical Reactions Analysis

4-Chloro-3-cyclopropylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-3-cyclopropylpyridine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

4-Chloro-3-cyclopropylpyridine hydrochloride can be compared with other pyridine derivatives, such as:

4-Chloropyridine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

3-Cyclopropylpyridine:

4-Chloro-2-methylpyridine: Contains a methyl group instead of a cyclopropyl group, leading to variations in its chemical behavior.

The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique and valuable for specific research applications.

Biological Activity

4-Chloro-3-cyclopropylpyridine hydrochloride is a heterocyclic organic compound characterized by its pyridine ring substituted with a chlorine atom and a cyclopropyl group. This unique structure imparts distinctive chemical properties, leading to various biological activities that have garnered attention in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 190.07 g/mol

- Structure : The presence of both the chlorine atom and the cyclopropyl group contributes to its steric and electronic properties, making it a valuable compound for various applications in research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. Common targets include:

- Enzymes : Involved in metabolic pathways.

- Receptors : Particularly in the central nervous system .

Biological Activities

Research indicates that 4-Chloro-3-cyclopropylpyridine exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, demonstrating effectiveness against both gram-positive and gram-negative bacteria. Its structural features contribute to its ability to disrupt bacterial cell membranes, leading to cell death .

Anticancer Potential

Preliminary investigations suggest that 4-Chloro-3-cyclopropylpyridine may have anticancer properties. It has been explored for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Given its interaction with central nervous system receptors, the compound may exhibit neuropharmacological effects. This includes potential applications in treating neurological disorders, although further research is necessary to elucidate these effects fully .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Chloro-3-cyclopropylpyridine, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloropyridine | Lacks cyclopropyl group | Reduced reactivity |

| 4-Chloropyridine | Lacks cyclopropyl group | Less effective in biological assays |

| 3-Cyclopropylpyridine | Lacks chlorine atom | Different binding properties |

The combination of the chlorine atom and cyclopropyl group in 4-Chloro-3-cyclopropylpyridine endows it with distinct biological activities not observed in its analogs .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Antimicrobial Studies : In vitro tests demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges .

- Anticancer Research : Laboratory experiments showed that the compound could inhibit cancer cell growth in specific lines, suggesting a pathway for further development as an anticancer agent .

- Neuropharmacological Investigations : Behavioral assays indicated that this compound could influence neurotransmitter systems, warranting further exploration into its therapeutic potential for neurological conditions .

Q & A

Q. What are the challenges in studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to pH 3–10 and 40–80°C for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (–20°C) .

Notes

- Safety Compliance : Adhere to HazCom 2012 guidelines for labeling and SDS documentation .

- Data Integrity : Use encrypted chemical software (e.g., Schrödinger, Gaussian) for secure data management and simulation .

- Ethical Disposal : Partner with certified waste management firms to handle halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.